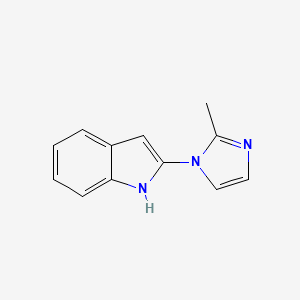

2-(2-methyl-1H-imidazol-1-yl)-1H-Indole

Description

Foundational Significance of the Indole (B1671886) Moiety in Contemporary Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. nih.govmdpi.com It is a privileged scaffold found in a vast array of natural products, most notably the essential amino acid tryptophan, and in numerous clinically approved drugs. nih.govnih.gov The versatility of the indole ring allows it to participate in various biological interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling it to bind to a wide range of biological targets with high affinity. mdpi.com

The therapeutic applications of indole derivatives are extensive and continue to expand. They are integral to drugs with anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. mdpi.com For instance, vincristine (B1662923) and vinblastine (B1199706) are indispensable indole alkaloids used in cancer chemotherapy, while indomethacin (B1671933) is a potent non-steroidal anti-inflammatory drug (NSAID). nih.gov The ability to readily functionalize the indole ring at various positions further enhances its appeal to medicinal chemists, allowing for the fine-tuning of its pharmacological properties. mdpi.com

Table 1: Examples of FDA-Approved Indole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Sumatriptan | Antimigraine |

| Indomethacin | Anti-inflammatory |

| Ondansetron | Antiemetic |

| Vincristine | Anticancer |

| Alectinib | Anticancer |

Foundational Significance of the Imidazole (B134444) Moiety in Contemporary Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is another fundamental building block in the design of therapeutic agents. nih.govnih.gov It is a key component of the essential amino acid histidine and is present in many biologically important molecules, including purines. nih.govmdpi.com The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its diverse biological activities. nih.govmdpi.com

Imidazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. nih.govnih.gov For example, the imidazole scaffold is central to the antifungal drug clotrimazole (B1669251) and the anti-ulcer agent cimetidine. nih.gov The imidazole ring's stability and water-solubility enhancing properties make it a desirable feature in drug candidates. nih.gov

Table 2: Examples of Imidazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Clotrimazole | Antifungal |

| Metronidazole | Antibacterial/Antiprotozoal |

| Cimetidine | Anti-ulcer |

| Losartan | Antihypertensive |

| Dasatinib | Anticancer |

Strategic Rationale for the Design and Exploration of 2-(2-methyl-1H-imidazol-1-yl)-1H-Indole and its Analogs

The conceptual design of this compound is rooted in the principle of molecular hybridization, aiming to synergize the favorable attributes of both the indole and imidazole scaffolds. The direct C-N linkage between the C2 position of the indole and the N1 position of the imidazole creates a unique and relatively rigid molecular framework that can be explored for its interaction with various biological targets.

The rationale for this specific arrangement can be broken down as follows:

Indole as the Core Scaffold: The indole ring serves as a robust anchor, providing a large surface area for hydrophobic and π-stacking interactions with target proteins. Substitution at the C2 position is a common strategy in indole chemistry to modulate biological activity.

Imidazole as a Key Interaction Moiety: The imidazole ring, linked at its N1 position, projects away from the indole core. This orientation allows the unprotonated nitrogen at the 3-position of the imidazole to act as a crucial hydrogen bond acceptor or a metal-coordinating site.

The 2-Methyl Group on the Imidazole Ring: The inclusion of a methyl group at the C2 position of the imidazole ring can serve multiple purposes. It can enhance the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, the methyl group can provide steric hindrance that may influence the binding selectivity of the molecule for its target. It can also protect the C2 position of the imidazole from metabolic degradation.

The exploration of analogs of this core structure would involve modifications at several key positions to establish a comprehensive structure-activity relationship (SAR). These modifications could include:

Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene portion of the indole ring to modulate electronic properties and lipophilicity.

Modification of the Imidazole Substituent: Replacing the methyl group with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

Alteration of the Linkage: While this article focuses on the C2-N1 linkage, exploring other linkage points between the two heterocycles would be a logical extension of this research.

Although, to date, no specific research findings on the synthesis or biological evaluation of this compound have been published in peer-reviewed literature, the strategic rationale for its design is soundly based on established principles of medicinal chemistry. The potential for this novel hybrid scaffold to yield compounds with interesting and valuable pharmacological properties warrants its future investigation. The synthesis and subsequent biological screening of this compound and its analogs could unveil new therapeutic agents for a variety of diseases.

Structure

3D Structure

Properties

Molecular Formula |

C12H11N3 |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

2-(2-methylimidazol-1-yl)-1H-indole |

InChI |

InChI=1S/C12H11N3/c1-9-13-6-7-15(9)12-8-10-4-2-3-5-11(10)14-12/h2-8,14H,1H3 |

InChI Key |

ZZMPTZNLHONUGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Principles for 2 2 Methyl 1h Imidazol 1 Yl 1h Indole Analogs

Rational Design Paradigms for Indole-Imidazole Based Ligands

The fusion of indole (B1671886) and imidazole (B134444) rings into a single molecular entity creates a privileged structure with the potential to interact with a diverse range of biological targets, including enzymes and receptors. nih.govresearchgate.net The rational design of ligands based on the 2-(2-methyl-1H-imidazol-1-yl)-1H-indole scaffold is often guided by a deep understanding of the target's three-dimensional structure and the application of computational modeling techniques. nih.gov

A common strategy involves identifying key pharmacophoric features within the indole-imidazole core that are essential for biological activity. For instance, the indole nitrogen can act as a crucial hydrogen bond donor, while the imidazole ring provides a versatile interaction site, capable of participating in hydrogen bonding, metal coordination, and pi-stacking interactions. nih.govnih.gov Structure-based design approaches, such as computational docking simulations, allow researchers to predict how analogs will bind to a target protein, enabling the rational introduction of substituents to enhance affinity and selectivity. nih.gov

Another design paradigm involves the creation of hybrid molecules that combine the indole-imidazole scaffold with other known pharmacophores to achieve a desired biological effect. This approach aims to leverage the favorable properties of each component to create a synergistic effect in the resulting molecule.

Elucidation of Positional and Substituent Effects on Biological Potency

The biological potency of this compound analogs is exquisitely sensitive to the nature and position of substituents on both the indole and imidazole rings, as well as the linker connecting them.

Impact of Substitution Patterns on the Indole Moiety on Pharmacological Profiles

Modifications to the indole ring can dramatically alter the pharmacological profile of the parent compound. The position of substitution is critical, with certain positions being more amenable to modification than others. For example, in a series of 1-[(imidazolidin-2-yl)imino]-1H-indole analogs, substitution at the C-7 position of the indole ring was found to be crucial for high cardiovascular activity. nih.gov

The nature of the substituent also plays a pivotal role. The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the indole ring system, affecting its ability to interact with the target. For instance, in a study of indole-based HIV-1 fusion inhibitors, the linkage position on the indole ring significantly impacted antiviral activity. researchgate.net

| Compound | Indole Substitution | Biological Activity | Reference |

| Analog A | 7-Fluoro | Pronounced hypotensive and bradycardic activities | nih.gov |

| Analog B | 5-Bromo | Potent inhibitory effect on tubulin assembly | researchgate.net |

| Analog C | 5,6-Dichloro | Enhanced antiproliferative activity | researchgate.net |

Influence of Structural Modifications on the Imidazole Ring System on Biological Activity

The imidazole ring offers several positions for modification, each with the potential to impact biological activity. The substituent at the 2-position of the imidazole ring is of particular interest. In the parent compound, this is a methyl group. Altering the size and electronic nature of this group can modulate the steric and electronic interactions with the target.

Furthermore, substitutions at other positions on the imidazole ring can also have a profound effect. For example, in a study of indole-imidazole hybrids, compounds with electron-donating groups on the imidazole ring exhibited the best inhibition of AAPH-induced hemolysis, suggesting a role in antioxidant activity. nih.gov Conversely, the introduction of bulky or electron-withdrawing groups can be detrimental to activity.

| Compound | Imidazole Modification | Observed Effect | Reference |

| Analog D | 2-Ethyl | Varied cytoprotective activity | nih.gov |

| Analog E | 2-Isopropyl | Varied cytoprotective activity | nih.gov |

| Analog F | 2-Phenyl | Varied cytoprotective activity | nih.gov |

Role of the Interconnecting Linker in Modulating Receptor Interactions

The length and rigidity of this linker can be fine-tuned to optimize interactions with the target receptor. A longer, more flexible linker may allow the indole and imidazole moieties to adopt a more favorable orientation for binding, while a shorter, more rigid linker may restrict the conformational freedom and lead to higher affinity, provided the resulting conformation is the bioactive one.

Stereochemical Impact on Ligand-Receptor Recognition

When a chiral center is introduced into the this compound scaffold, the stereochemistry of the resulting enantiomers can have a profound impact on their biological activity. It is often the case that one enantiomer, the eutomer, is significantly more active than the other, the distomer. This is because the three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit into the chiral binding site of the target protein.

For instance, in a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a structurally related class of compounds, the (R)-enantiomer was found to be significantly more potent as a CFTR potentiator than the (S)-enantiomer, highlighting the critical role of stereochemistry in ligand-receptor recognition. While specific stereochemical studies on this compound itself are not widely reported, the principles of stereoselectivity observed in similar heterocyclic systems are highly relevant.

Conformational Landscape Analysis and Identification of Bioactive Conformations

The biological activity of a flexible molecule like this compound is not determined by its static structure but by the ensemble of conformations it can adopt in solution. Identifying the specific three-dimensional arrangement, or bioactive conformation, that is responsible for binding to the target is a key goal of conformational analysis.

Mechanistic Insights into the Biological Actions of 2 2 Methyl 1h Imidazol 1 Yl 1h Indole Derivatives

Investigations into Anticancer Mechanisms

The anticancer activity of 2-(2-methyl-1H-imidazol-1-yl)-1H-indole derivatives is multifaceted, involving the inhibition of key enzymes in hormone synthesis and cancer progression, modulation of critical signaling pathways, and the induction of cancer cell death.

Molecular Inhibition of Aromatase Enzyme Activity

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens. thieme-connect.de Prolonged exposure to high levels of estrogen is a known risk factor for the development and progression of estrogen receptor-positive (ER+) breast cancer. thieme-connect.de Consequently, the inhibition of aromatase is a well-established therapeutic strategy.

While direct studies on the aromatase inhibitory activity of this compound are limited, research on structurally related indole-imidazole hybrids has demonstrated significant potential. For instance, a series of 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles were synthesized and evaluated for their ability to inhibit aromatase. nih.gov Among these, 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole (racemate) emerged as a potent inhibitor with an IC₅₀ value of 15.3 nM. nih.gov Further investigation through chiral chromatography led to the isolation of the (+) enantiomer, which exhibited even greater potency with an IC₅₀ of 9 nM. nih.gov This highlights the importance of the stereochemistry of these derivatives in their interaction with the active site of the aromatase enzyme.

The inhibitory mechanism of these imidazole-based compounds is believed to involve the coordination of the N-3 or N-4 nitrogen atom of the imidazole (B134444) ring to the heme iron atom within the active site of the aromatase enzyme, thereby blocking its catalytic activity. This interaction is a hallmark of many successful non-steroidal aromatase inhibitors.

Table 1: Aromatase Inhibitory Activity of Imidazole-Indole Derivatives

| Compound | IC₅₀ (nM) |

| 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole (racemate) | 15.3 nih.gov |

| (+)-5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 9 nih.gov |

Modulation of Estrogen Receptor Alpha (ER-α) Signaling Pathways

The estrogen receptor alpha (ER-α) is a key mediator of estrogen action in breast cancer cells and a primary target for endocrine therapies. While the direct interaction of this compound derivatives with ER-α is an area of ongoing investigation, the broader class of indole-containing compounds has been explored for its potential to modulate this pathway.

Research into dual-mechanism estrogen receptor inhibitors (DMERIs) has revealed the flexibility of the ER-α ligand-binding domain. nih.gov These novel agents can induce noncanonical structural changes in the receptor, leading to effective antagonism of ER-α activity. nih.gov This suggests that indole-imidazole scaffolds could be designed to interact with ER-α in unique ways to overcome resistance to conventional antiestrogens.

Furthermore, studies on ER-α null follicles have demonstrated an intraovarian negative feedback loop where ER-α represses the expression of Cyp17a1, an enzyme crucial for androgen synthesis. nih.gov This finding underscores the intricate interplay between estrogen signaling and steroidogenesis, a pathway that could potentially be targeted by indole-imidazole derivatives to disrupt hormone-dependent cancer growth.

Suppression of Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune evasion by cancer cells. nih.gov It catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 creates a tolerogenic microenvironment that allows tumors to escape immune surveillance. nih.gov Consequently, IDO1 has emerged as a promising target for cancer immunotherapy. nih.gov

A series of 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indoles, which are structurally related to the compound of interest, have been designed and synthesized as potent IDO1 inhibitors. nih.gov One of the most active compounds in this series demonstrated strong inhibitory activity with an IC₅₀ of 0.16 μM in an enzymatic assay and an EC₅₀ of 0.3 μM in a cellular assay. nih.gov

Computational docking and structure-activity relationship (SAR) studies of these derivatives have provided valuable mechanistic insights. nih.gov The presence of a hydroxyl group was found to be favorable, as it can interact with the Ser167 residue in the active site of IDO1, thereby enhancing inhibitory potency. nih.gov This research has led to the discovery of a flexible and brain-penetrant scaffold for the further development of IDO1 inhibitors. nih.gov

Table 2: IDO1 Inhibitory Activity of 2-(5-imidazolyl)indole Derivatives

| Compound | Enzymatic IC₅₀ (μM) | Cellular EC₅₀ (μM) |

| Lead 2-(5-imidazolyl)indole derivative | 0.16 nih.gov | 0.3 nih.gov |

Exploration of Cellular Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction)

Beyond direct enzyme inhibition, the anticancer effects of indole-imidazole derivatives are also attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Studies on 2-(thiophen-2-yl)-1H-indole derivatives have shown that these compounds can cause cell cycle arrest at the S and G2/M phases. nih.gov This is accompanied by a significant increase in the expression of tumor suppressor microRNAs, such as miR-30C and miR-107, and a decrease in the levels of oncogenic miR-25, IL-6, and C-Myc. nih.gov These findings suggest that the anticancer activity may be mediated through direct interaction with DNA, similar to S-phase-dependent chemotherapeutic drugs. nih.gov

Similarly, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, a structural analogue of the microtubule-depolymerizing agent nocodazole, was found to block the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This was associated with the cytoplasmic accumulation of cyclin B1 and subsequent induction of apoptosis. mdpi.com

Furthermore, investigations into trisubstituted-imidazoles have revealed their ability to induce apoptosis in human breast cancer cells by targeting the oncogenic PI3K/Akt/mTOR signaling pathway. nih.gov The lead compound in this study, 2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine (CIP), was shown to downregulate the phosphorylation of Akt, PDK, and mTOR, as well as decrease the expression of key proteins involved in cell survival and proliferation, including cyclin D1, Bcl-2, and survivin. nih.gov

Elucidation of Antimicrobial Mechanisms

The imidazole and indole (B1671886) moieties are present in numerous antimicrobial agents, and their combination in a single scaffold has yielded derivatives with promising antibacterial and antifungal activities.

Inhibition of Essential Microbial Metabolic Enzymes

The antimicrobial action of this compound derivatives is likely to involve the inhibition of essential microbial enzymes. While the precise targets for this specific class of compounds are still under investigation, studies on related indole-based antimicrobials have provided important clues.

For instance, molecular docking studies of methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have suggested that the inhibition of E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, could be responsible for their antibacterial activity. nih.gov For antifungal activity, the same study pointed towards the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis in fungi. nih.gov

Another potential mechanism is the inhibition of the NorA efflux pump, which is a major contributor to antibiotic resistance in Staphylococcus aureus. nih.gov Indole derivatives have been shown to possess promising activity against various microorganisms, including methicillin-resistant S. aureus (MRSA), potentially through the inhibition of such efflux pumps. nih.gov

A review of imidazole-indole hybrids highlighted a derivative, 1-substituted 3-(4,5-diaryl-1H-imidazol-2-yl)-2-(1H-imidazol-1-yl)-1H-indole, which exhibited significant antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 63 μM, comparable to the antibiotic chloramphenicol. nih.gov

Table 3: Antimicrobial Activity of an Imidazole-Indole Hybrid

| Compound | Microorganism | MIC (μM) |

| 1-substituted 3-(4,5-diaryl-1H-imidazol-2-yl)-2-(1H-imidazol-1-yl)-1H-indole | E. coli | 63 nih.gov |

Disruption of Bacterial and Fungal Cellular Integrity and Processes

Derivatives of this compound and related indole-imidazole hybrids have demonstrated significant potential in combating microbial pathogens by disrupting fundamental cellular structures and processes. The antimicrobial action of these compounds is often multifaceted, targeting the integrity of the cell envelope and interfering with essential functions like cell division and biofilm formation.

The structural framework of indole-imidazole compounds allows them to interact with and compromise the bacterial and fungal cell membranes, leading to a loss of cellular integrity. nih.govopenmicrobiologyjournal.com This disruption can result in the leakage of vital intracellular components and a breakdown of the membrane potential, ultimately causing cell death. nih.gov For instance, certain antifungal lipopeptides work by impairing membrane integrity, which causes a rapid influx of ions into the susceptible cell. nih.gov Similarly, studies on other imidazole-based antifungals have shown they can induce disruption of membrane homeostasis and decrease ergosterol levels, a key component of the fungal cell membrane. openmicrobiologyjournal.com

Beyond direct membrane damage, some indole derivatives target specific proteins crucial for cell viability. Molecular docking analyses have suggested that indolylbenzo[d]imidazoles may exert their antibacterial effect by interacting with proteins such as the filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a key protein in the bacterial cell division process, and its inhibition prevents cytokinesis, leading to filamentation and eventual cell lysis. nih.gov

Furthermore, these compounds have shown efficacy in preventing and disrupting biofilms, which are resilient, structured communities of microbes that exhibit high resistance to conventional antibiotics. nih.govnih.gov Indolylbenzo[d]imidazole derivatives have exhibited excellent antibiofilm activity, both by inhibiting the initial formation of biofilms and by killing cells within mature, established biofilms. nih.gov The ability to disrupt these protective structures makes the embedded pathogens more susceptible to antimicrobial agents and host immune responses. nih.gov

The antimicrobial potency of these derivatives is often quantified by their Minimum Inhibitory Concentration (MIC). For example, certain indolylbenzo[d]imidazoles have shown high activity against Staphylococcus aureus and Candida albicans, with MIC values in the low microgram per milliliter range. nih.govresearchgate.net

Table 1: Antimicrobial Activity of Selected Indole-Imidazole Derivatives

| Compound/Derivative Class | Target Microorganism | Activity (MIC) | Potential Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Indolylbenzo[d]imidazoles (e.g., 3ao, 3aq) | Staphylococcus aureus | < 1 µg/mL | Inhibition of FtsZ protein | nih.gov |

| Indolylbenzo[d]imidazoles (e.g., 3aa, 3ad) | Staphylococcus aureus | 3.9–7.8 µg/mL | Inhibition of FtsZ protein | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 µg/mL | Not specified | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 µg/mL | Not specified | nih.gov |

| 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole derivative (1c) | Staphylococcus aureus, Escherichia coli | 9.9 - 12.5 µg/mL | Not specified | researchgate.net |

| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester (15) | Candida albicans | 0.125 µg/mL | Inhibition of lanosterol (B1674476) 14α-demethylase (CYP51) | researchgate.net |

Anti-inflammatory Response Modulation

The indole-imidazole scaffold is a key pharmacophore in the development of agents that modulate inflammatory responses. nih.gov These derivatives can exert anti-inflammatory effects through multiple mechanisms, most notably by inhibiting key enzymes in the inflammatory cascade and suppressing the production of signaling molecules that promote inflammation.

Cyclooxygenase (COX) is a critical enzyme that converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govyoutube.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is inducible and its expression is significantly increased during inflammation. nih.govyoutube.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov

Several derivatives of this compound have been designed and evaluated as selective COX-2 inhibitors. nih.govnih.gov The indole moiety itself is an important pharmacophore for anti-inflammatory activity, as seen in the established NSAID indomethacin (B1671933). nih.gov Molecular docking studies have revealed how these indole-imidazole compounds fit into the active site of the COX-2 enzyme. For example, some derivatives form crucial hydrogen bonds with amino acid residues like Tyr 355 and Arg 120 within the COX-2 binding pocket, an interaction similar to that of known inhibitors like indomethacin. nih.gov This binding prevents the substrate, arachidonic acid, from accessing the enzyme's catalytic site, thereby blocking the production of pro-inflammatory prostaglandins. nih.gov The inhibitory potency is often measured by the IC50 value, which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: COX-2 Inhibitory Activity of Selected Indole and Imidazole Derivatives

| Compound/Derivative Class | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference(s) |

|---|---|---|---|

| 1,3-dihydro-2H-indolin-2-one derivative (4e) | 2.35 ± 0.04 µM | Not specified | nih.gov |

| 1,3-dihydro-2H-indolin-2-one derivative (9h) | 2.422 ± 0.10 µM | Not specified | nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide (S3) | Selectively inhibits COX-2 expression | High gastric sparing activity | nih.gov |

| Imidazoline (B1206853) analog (17) | 0.3 µmol/L | Comparable to celecoxib | nih.gov |

In addition to enzymatic inhibition, this compound derivatives can modulate the inflammatory response by reducing the production of pro-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6) are pivotal in initiating and sustaining inflammatory states. mdpi.comnih.gov High levels of these molecules are associated with a range of inflammatory diseases. mdpi.com

Neurobiological Target Engagement (e.g., Imidazoline I2 Receptor Modulation)

Imidazoline receptors are a class of non-adrenergic binding sites that have emerged as important targets for neurological and psychiatric conditions. nih.govwikipedia.org They are broadly classified into three subtypes: I1, I2, and I3. wikipedia.org The I2 imidazoline receptor (I2-IR) is of particular interest, and its modulation has been implicated in neuroprotection and the treatment of chronic pain. nih.govfrontiersin.org

The molecular identity of I2 receptors is still being fully elucidated, but they are known to bind ligands containing an imidazoline or related imidazole moiety with high affinity. nih.gov A series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles, structurally related to the indole-imidazole core, have been developed as highly selective ligands for the I2-IR. nih.gov These compounds demonstrate a strong preference for I2 receptors over α2-adrenergic receptors, which is a critical feature for targeted therapy, as α2-adrenergic activity can lead to unwanted side effects. nih.gov

The affinity of these ligands for the receptor is determined through radioligand binding assays, with results typically expressed as a Ki value (inhibition constant). For example, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole (4-Cl-indazim) has shown a Ki of 3.1 nM for I2 receptors and a remarkable 3076-fold selectivity over α2-adrenergic receptors. nih.gov Such high-affinity and selective compounds are valuable tools for further investigating the physiological roles of I2-IR and for developing novel therapeutics. nih.gov The engagement of these indole-imidazole derivatives with I2 receptors in the central nervous system represents a promising avenue for treating a variety of neurobiological disorders.

Table 3: Binding Affinity of Selected Ligands for Imidazoline I2 Receptors

| Compound | I2 Receptor Affinity (Ki) | I2/α2 Selectivity Ratio | Reference(s) |

|---|---|---|---|

| 4-Methyl-2-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole (2) | 4.4 nM | 4226 | researchgate.net |

| 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole (4) | 17.7 nM | 5649 | researchgate.net |

| 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole (3f, 4-Cl-indazim) | 3.1 nM | 3076 | nih.gov |

| 2-(2-benzofuranyl)-2-imidazoline (2-BFI) | 9.8 nM (rat cerebral cortex) | High | researchgate.net |

Other Specific Enzymatic or Receptor-Mediated Mechanisms (e.g., Urease Inhibition)

Beyond the well-established targets like COX-2 and imidazoline receptors, derivatives of this compound can interact with other specific enzymes, such as urease. Urease is a nickel-containing metalloenzyme produced by various bacteria, fungi, and plants. nih.govnih.gov In pathogenic bacteria like Helicobacter pylori, urease is a critical virulence factor. It catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849), which neutralizes gastric acid and allows the bacterium to colonize the stomach, leading to conditions like gastritis and peptic ulcers. mdpi.com

The inhibition of urease is therefore a valuable strategy for treating infections caused by ureolytic bacteria. nih.govnih.gov Imidazole-containing compounds, including 2-methylimidazole (B133640), have been shown to inhibit urease activity. unisi.it The mechanism of inhibition likely involves the interaction of the imidazole ring with the dinickel center of the enzyme's active site. unisi.itresearchgate.net The nitrogen atoms of the imidazole can coordinate with the Ni(II) ions, competing with water or other substrates and disrupting the enzyme's catalytic cycle. unisi.itresearchgate.net This changes the original enzymatic structure and diminishes its activity. unisi.it Studies have shown that 2-methylimidazole can decrease urease activity by up to 70% at certain concentrations. unisi.it This inhibitory action highlights another dimension of the therapeutic potential of the indole-imidazole scaffold.

Computational Chemistry and in Silico Approaches for 2 2 Methyl 1h Imidazol 1 Yl 1h Indole Analogs

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. For analogs of 2-(2-methyl-1H-imidazol-1-yl)-1H-indole, such as other indole-imidazole and indole-benzimidazole hybrids, docking studies have been instrumental in elucidating potential mechanisms of action.

Researchers have used molecular docking to screen these compounds against various biological targets. For instance, studies on indole-based compounds have clarified their binding modes with receptors like the nicotinic acetylcholine (B1216132) receptor. jocpr.com Docking analyses of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives identified potential interactions with targets like (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases, suggesting mechanisms for their antibacterial action. nih.gov Similarly, docking studies on novel 1,2-disubstituted benzimidazole (B57391) compounds against lung cancer (PDB ID: 1M17) and colon cancer antigen proteins (PDB ID: 2HQ6) have shown strong binding affinities, correlating with experimental anticancer activity. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with crucial amino acid residues in the active site of the target protein, which are essential for stabilizing the ligand-protein complex. semanticscholar.org The binding affinity is often quantified by a docking score, with lower values (more negative) indicating a more favorable interaction.

Table 1: Example of Molecular Docking Data for Indole-Imidazole Analogs

| Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate (B1210297) | Nicotinic Acetylcholine Binding Protein (2XNU) | - | Not Specified |

| Indole-Benzimidazole Derivative (2a) | Lung Cancer Protein (1M17) | -6.6 | Not Specified |

| Indole-Thioacetamide Analog (Compound 16) | Neuraminidase (NA) Receptor | - | ARG118, ASP151, GLU119 |

Note: This table is illustrative and compiles data from studies on various analogs.

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is widely applied to understand the intrinsic properties of compounds like this compound and its analogs.

DFT calculations are employed to determine the electronic characteristics of a molecule, providing insights into its reactivity and stability. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. tmu.ac.inresearchgate.net For various imidazole (B134444) and benzimidazole derivatives, DFT studies at levels like B3LYP/6-311++G(d,p) have been used to calculate these energies. dntb.gov.uanih.gov

Molecular Electrostatic Potential (MEP) maps are another crucial output of DFT calculations. MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. niscpr.res.in These maps help predict how a molecule will interact with biological receptors, with negative potential regions (typically colored red) indicating sites for electrophilic attack and positive regions (blue) indicating sites for nucleophilic attack. niscpr.res.in Natural Bond Orbital (NBO) analysis further elucidates charge delocalization and intramolecular interactions, such as hydrogen bonds, which contribute to molecular stability. niscpr.res.innih.gov

Table 2: Representative DFT-Calculated Electronic Properties for an Imidazole-Indole Analog

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6 to -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.4 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~3.2 to 4.4 eV |

Note: Values are representative and sourced from studies on analogous compounds like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine and 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole. researchgate.netnih.gov

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate molecular structures. mdpi.commdpi.com Theoretical vibrational frequencies are calculated and often scaled to correct for systematic errors in the computational method. mdpi.comresearchgate.net

For related heterocyclic compounds, studies have shown excellent agreement between the computed and experimental vibrational spectra. mdpi.comnih.gov This allows for precise assignment of vibrational modes, such as C-H, C=N, and N-H stretching and bending vibrations, to specific peaks in the experimental spectra. mdpi.commdpi.com For example, in a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, C-H stretching vibrations were calculated by the B3LYP/6-311++G(d,p) method and showed good agreement with the recorded FT-IR spectrum. mdpi.com Similarly, the vibrational characteristics of an indole (B1671886) derivative, 6-isocyano-1-methyl-1H-indole, were systematically investigated using a combination of FTIR and theoretical calculations to understand its properties as an infrared probe. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that correlates the chemical structure of compounds with their biological activity. mdpi.com For analogs of this compound, QSAR models can predict the therapeutic efficacy of newly designed molecules before their synthesis.

The process involves calculating a set of molecular descriptors (physicochemical, topological, 3D) for a series of compounds with known activities. nih.gov Statistical methods, such as multilinear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that links these descriptors to the biological response. semanticscholar.org For example, a QSAR study on novel 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives generated a tri-parametric model to predict their antimicrobial activity. nih.gov Similarly, 2D and 3D-QSAR models have been developed for 2-((1H-indol-3-yl)thio)acetamide derivatives as inhibitors of the influenza A virus, identifying key structural features required for potency. semanticscholar.org These models are crucial for rationally designing new analogs with potentially enhanced activity.

Predictive Pharmacokinetic Profiling (ADME) through In Silico Methods

The success of a drug candidate depends heavily on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction has become a standard practice to filter out compounds with poor pharmacokinetic profiles early in the drug discovery pipeline, reducing late-stage failures. nih.govresearchgate.net

Various computational models and software, such as SwissADME and pkCSM, are used to predict these properties for compounds like this compound analogs. nih.govunar.ac.id Key predicted parameters include lipophilicity (logP), aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.govnih.gov Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and hydrogen bond donors/acceptors. nih.gov For instance, in silico ADME screening of benzimidazole derivatives has been used to evaluate their potential as orally bioavailable drugs. nih.govrsc.org

Table 3: Example of In Silico ADME Prediction for a Benzimidazole Analog

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's Rule |

| H-bond Donors | < 5 | Complies with Lipinski's Rule |

| H-bond Acceptors | < 10 | Complies with Lipinski's Rule |

| GI Absorption | High | Good candidate for oral administration |

Note: This table is illustrative, based on typical ADME predictions for related heterocyclic compounds. nih.govnih.gov

Computational Toxicology Assessment for Safety Prediction

Predicting potential toxicity is a critical step in drug development. In silico toxicology methods offer a rapid and cost-effective way to assess the potential adverse effects of compounds before extensive experimental testing. ijprajournal.com These methods use computational models to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.

For new chemical entities like the analogs of this compound, computational toxicology platforms like ProTox-II or DEREK Nexus can be used. nih.gov These tools compare the chemical structure of the query molecule against databases of known toxic compounds and use QSAR-based models to predict the likelihood of various toxic outcomes. For example, an in silico toxicity prediction for benzimidazole derivatives and their cobalt complexes was performed to assess their safety profiles. nih.gov Such assessments help in prioritizing compounds with a lower predicted risk for further development, contributing to the design of safer medicines. ijprajournal.com

Preclinical Pharmacological Evaluation of 2 2 Methyl 1h Imidazol 1 Yl 1h Indole Derivatives: in Vitro and in Vivo Models

Comprehensive In Vitro Biological Activity Screening

The initial phase of preclinical evaluation for 2-(2-methyl-1H-imidazol-1-yl)-1H-indole derivatives involves a broad assessment of their biological effects at the cellular and molecular levels. This screening is crucial for identifying preliminary efficacy and potential therapeutic applications.

Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

A significant area of investigation for indole-imidazole derivatives has been their potential as anticancer agents. nih.gov Studies have demonstrated that conjugated indole-imidazole compounds exhibit substantial in vitro antiproliferative activities against a wide array of cancer cell lines, including those with multidrug resistance (MDR) phenotypes. nih.gov The cytotoxic effects have been observed in various tumor types, encompassing both hematologic and solid tumors. nih.gov

For instance, a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which share structural similarities with the core indole-imidazole scaffold, were tested for their antiproliferative activities. Several of these compounds displayed significant effects against all tested cancer cell lines. nih.gov Notably, certain indolylquinazolinones showed a preferential suppression of growth in rapidly dividing A549 lung cancer cells compared to slower-growing non-tumor fibroblasts. nih.gov

In a comparative study, a platinum(II) complex containing (1-methyl-1H-imidazol-2-yl)-methanamine, a related imidazole (B134444) derivative, demonstrated significant cytotoxic effects on the NCI-H460 lung cancer cell line. nih.gov This compound, designated Pt-4a, exhibited a potent cytotoxic effect comparable to the established anticancer drug cisplatin (B142131) on several cell lines, including non-small-cell lung cancer NCI-H460 and colorectal cancer cells HCT-15 and HCT-116. nih.gov The mechanism of action was found to involve interaction with nuclear DNA and induction of p53 and p21(waf). nih.gov

Furthermore, novel pyrazole-indole hybrids have been synthesized and evaluated for their cytotoxicity. Compounds 7a and 7b from this series showed excellent anticancer activity against the HepG2 human liver carcinoma cell line, with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were superior to the standard drug doxorubicin. nih.gov

A separate study on (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, which also incorporate the indole (B1671886) ring, identified compounds with potent and selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov These active derivatives were found to induce cell cycle arrest at the S and G2/M phases. nih.gov

Table 1: Cytotoxicity of Indole-Imidazole and Related Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity | IC50/EC50 Value | Reference |

|---|---|---|---|---|

| Indole-imidazole derivatives | Various (leukemia, breast, colon, uterine) | Antiproliferative | Not specified | nih.gov |

| Pt-4a | NCI-H460 (Lung) | Cytotoxic | EC50: 172.7 μM | nih.gov |

| Pt-4a | HCT-15 (Colorectal) | Cytotoxic | Comparable to cisplatin | nih.gov |

| Pt-4a | HCT-116 (Colorectal) | Cytotoxic | Comparable to cisplatin | nih.gov |

| Pyrazole-indole hybrid 7a | HepG2 (Liver) | Anticancer | IC50: 6.1 ± 1.9 μM | nih.gov |

| Pyrazole-indole hybrid 7b | HepG2 (Liver) | Anticancer | IC50: 7.9 ± 1.9 μM | nih.gov |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) 4g, 4a, 4c | HCT-116 (Colon) | Anticancer | Potent | nih.gov |

Enzyme Inhibition and Receptor Binding Affinity Assays

The pharmacological effects of this compound derivatives are often mediated through their interaction with specific enzymes and receptors.

Enzyme Inhibition:

A key therapeutic target for some indole-imidazole derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy and neurological diseases. nih.gov A series of 2-(5-imidazolyl)indole derivatives were designed as novel IDO1 inhibitors, with one compound demonstrating strong inhibitory activity (IC50 = 0.16 μM, EC50 = 0.3 μM). nih.gov Computational docking simulations suggested that a hydroxyl group on these derivatives favorably interacts with the Ser167 residue in the enzyme's active site, enhancing their inhibitory potency. nih.gov

Another important enzyme target is Janus kinase 2 (Jak2), which is involved in the Jak/STAT signaling pathway. A novel series of 1-methyl-1H-imidazole derivatives were developed as potent Jak2 inhibitors. nih.gov Optimization of this series led to the discovery of compound 19a , a potent and orally bioavailable Jak2 inhibitor that showed a high level of cellular activity in cell lines with the V617F mutation. nih.gov

Furthermore, indole derivatives have been investigated as inhibitors of other enzymes. For example, N-(4-methoxyphenethyl)-1H-indole-2-carboxamide has shown α-glucosidase inhibition with an IC50 value of 12.4 μM.

Receptor Binding Affinity:

Derivatives of the indole-imidazole scaffold have been evaluated for their binding affinity to various receptors. A series of 1-[(imidazolidin-2-yl)imino]-1H-indole analogues were tested for their activity at α1- and α2-adrenoceptors, as well as imidazoline (B1206853) I1 and I2 receptors. nih.gov The most active compounds in this series showed high to moderate affinity for α1- and α2-adrenoceptors, with a notable selectivity for α2-adrenoceptors over imidazoline-I1 binding sites. nih.gov

In a separate study, the naphthalene (B1677914) analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, was identified as a highly potent and selective α2-adrenoceptor agonist. nih.gov Structure-activity relationship studies revealed that the nature of the substituent and the chirality at the carbon bridge between the naphthalene and imidazole rings are crucial for maintaining potent α2-adrenoceptor activity and high α2/α1-selectivity. nih.gov

Table 2: Enzyme Inhibition and Receptor Binding Data for Indole-Imidazole Derivatives

| Compound/Derivative Class | Target | Activity | IC50/EC50/Ki Value | Reference |

|---|---|---|---|---|

| 2-(5-imidazolyl)indole derivative | IDO1 | Inhibition | IC50 = 0.16 μM, EC50 = 0.3 μM | nih.gov |

| 1-methyl-1H-imidazole derivative 19a | Jak2 | Inhibition | Potent | nih.gov |

| N-(4-methoxyphenethyl)-1H-indole-2-carboxamide | α-glucosidase | Inhibition | IC50 = 12.4 μM | |

| 1-[(imidazolidin-2-yl)imino]-1H-indoles | α1- and α2-adrenoceptors | Binding Affinity | High to moderate | nih.gov |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | α2-adrenoceptors | Agonist | Highly potent | nih.gov |

Antimicrobial Efficacy Testing (Antibacterial, Antifungal)

The indole-imidazole scaffold has also shown promise as a source of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance.

Antibacterial Activity:

A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. nih.govnih.gov Indolylbenzo[d]imidazoles 3ao and 3aq demonstrated high activity against staphylococci, with a minimum inhibitory concentration (MIC) of less than 1 µg/mL. nih.govnih.gov Compounds 3aa and 3ad also showed notable activity with MIC values between 3.9 and 7.8 µg/mL. nih.govnih.gov Furthermore, these compounds exhibited excellent antibiofilm activity, inhibiting the formation of biofilms and killing cells within mature biofilms. nih.govnih.gov

In another study, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties were synthesized and tested against various bacterial and fungal strains. turkjps.org Most of these compounds showed significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org

Antifungal Activity:

The aforementioned 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also displayed antifungal properties. Compound 3ag (2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole) showed a low MIC of 3.9 µg/mL against C. albicans. nih.govnih.gov Similarly, compound 3aq (2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole) had a low MIC of 3.9 µg/mL against C. albicans. nih.govnih.gov

Indole derivatives linked to a triazole moiety have also been shown to have excellent antifungal activities against Candida albicans and C. krusei, with low MIC values. turkjps.org

Table 3: Antimicrobial Activity of Indole-Imidazole and Related Derivatives

| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Indolylbenzo[d]imidazole 3ao | Staphylococci | Antibacterial | < 1 | nih.govnih.gov |

| Indolylbenzo[d]imidazole 3aq | Staphylococci | Antibacterial | < 1 | nih.govnih.gov |

| Indolylbenzo[d]imidazole 3aa | Staphylococci | Antibacterial | 3.9-7.8 | nih.govnih.gov |

| Indolylbenzo[d]imidazole 3ad | Staphylococci | Antibacterial | 3.9-7.8 | nih.govnih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag ) | C. albicans | Antifungal | 3.9 | nih.govnih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq ) | C. albicans | Antifungal | 3.9 | nih.govnih.gov |

| Indole-thiadiazole 2c | MRSA | Antibacterial | More effective than ciprofloxacin | turkjps.org |

| Indole-triazole 3d | MRSA | Antibacterial | More effective than ciprofloxacin | turkjps.org |

Ex Vivo Functional Assays and Target Engagement Studies

Ex vivo studies, which utilize living tissues in an artificial environment, serve as a bridge between in vitro experiments and in vivo animal models. researchgate.net These assays can provide valuable insights into a compound's functional effects and its engagement with its intended target in a more physiologically relevant context. For drug discovery, it is crucial to evaluate target engagement in the target tissue to link preclinical findings with potential clinical outcomes.

Target engagement studies aim to confirm that a drug candidate interacts with its intended molecular target in a cellular or tissue context. This can be assessed through various techniques, including cellular thermal shift assays (CETSA), photoaffinity labeling, and target-specific pharmacodynamic biomarkers. The determination of intracellular and DNA-bound concentrations of a platinum-based imidazole derivative serves as an example of a target engagement study, confirming that the compound reaches and interacts with its intended target, nuclear DNA. nih.gov

Advanced Cellular Models for Disease Pathophysiology (e.g., Neuroprotection in Neurodegenerative Models)

Advanced cellular models that mimic disease states are invaluable for evaluating the therapeutic potential of new compounds. For neurodegenerative diseases like Alzheimer's and Parkinson's, these models can include primary neuronal cultures, induced pluripotent stem cell (iPSC)-derived neurons, and organoid models.

Imidazole-based compounds have been investigated for their neuroprotective properties. A study on imidazole-linked heterocycles as imidazoline I2 receptor (I2-IR) ligands explored their potential in the context of Alzheimer's disease. nih.gov Selected compounds from this series demonstrated neuroprotective effects in an in vitro model of Parkinson's disease, where they rescued the human dopaminergic cell line SH-SY5Y from cell death induced by 6-hydroxydopamine. nih.gov These compounds also showed significant anti-inflammatory effects in a cellular model of neuroinflammation. nih.gov

The development of brain-penetrant IDO1 inhibitors based on the 2-(5-imidazolyl)indole scaffold also holds promise for treating neurological diseases where this enzyme is implicated. nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor for their potential use in neurodegenerative disorders. nih.gov

In Vivo Efficacy Assessment in Relevant Animal Disease Models

The final stage of preclinical evaluation involves assessing the efficacy of a drug candidate in living organisms. These in vivo studies are essential for determining a compound's therapeutic potential in a complex biological system.

A representative imidazole-linked heterocycle, LSL33, was evaluated in a 5xFAD mouse model of Alzheimer's disease. nih.gov Oral administration of this compound was found to ameliorate cognitive impairment and synaptic plasticity, and it also reduced markers of neuroinflammation. nih.gov

In the context of cancer, the 1-methyl-1H-imidazole derivative 19a , a potent Jak2 inhibitor, demonstrated significant tumor growth inhibition in a UKE-1 xenograft model in mice, within a well-tolerated dose range. nih.gov

For hypotensive agents, a series of 1-[(imidazolidin-2-yl)imino]-1H-indole derivatives were tested for their cardiovascular properties in vivo. nih.gov The 7-fluoro congener 3g showed the most pronounced hypotensive and bradycardic activities in this experiment. nih.gov

A novel indole derivative, LKD1214, which suppresses the Hedgehog signaling pathway, was shown to inhibit tumor growth in a mouse model of medulloblastoma, highlighting its potential to overcome drug resistance in certain cancers. nih.gov

Table 4: In Vivo Efficacy of Indole-Imidazole and Related Derivatives in Animal Models

| Compound/Derivative | Animal Model | Disease | Outcome | Reference |

|---|---|---|---|---|

| LSL33 (imidazole-linked heterocycle) | 5xFAD mice | Alzheimer's Disease | Ameliorated cognitive impairment, reduced neuroinflammation | nih.gov |

| 19a (1-methyl-1H-imidazole derivative) | UKE-1 xenograft mice | Cancer | Significant tumor growth inhibition | nih.gov |

| 3g (1-[(imidazolidin-2-yl)imino]-1H-indole derivative) | Not specified | Hypertension | Pronounced hypotensive and bradycardic activities | nih.gov |

| LKD1214 (indole derivative) | Mouse model | Medulloblastoma | Inhibited tumor growth | nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization (e.g., Brain Penetration)

The preclinical evaluation of novel therapeutic candidates, such as this compound and its derivatives, involves a thorough assessment of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are crucial for understanding how the body affects the drug (PK) and how the drug affects the body (PD), providing essential information for predicting a compound's potential efficacy and safety in clinical settings. A key aspect of this characterization for compounds targeting the central nervous system (CNS) is their ability to penetrate the blood-brain barrier (BBB).

In Vitro Models for Blood-Brain Barrier Penetration

Initial screening of CNS-active compounds often employs in vitro models of the BBB to predict their brain penetration potential. These models offer a high-throughput and cost-effective means of evaluating a large number of compounds in the early stages of drug discovery. nih.govnih.gov

Commonly used in vitro BBB models include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial membrane coated with lipids that mimic the BBB. It is a rapid and simple method to estimate a compound's lipophilicity and its potential for passive transport into the brain. nih.gov

Cell-Based Models: These models utilize cultured brain endothelial cells, which form the primary cellular component of the BBB, to create a more physiologically relevant barrier. nih.govcapes.gov.br

Monoculture Models: A single layer of brain endothelial cells is grown on a semi-permeable membrane, separating a "blood" side from a "brain" side. nih.gov

Co-culture and Triple-culture Models: To better mimic the in vivo environment, endothelial cells are cultured with other cell types found in the neurovascular unit, such as astrocytes and pericytes. These models often exhibit tighter junctions and more accurately reflect the restrictive nature of the BBB. capes.gov.br

For instance, in the evaluation of a series of 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indoles, which are structurally related to this compound, computational tools were used to estimate brain penetrance by calculating a Blood Brain Barrier (BBB) Score and a Brain Exposure Efficiency (BEE) Score. nih.gov

In Vivo Pharmacokinetic and Brain Penetration Studies

Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models, such as mice or rats, to determine their pharmacokinetic profile and confirm brain penetration. transpharmation.comnih.gov These studies involve administering the compound and collecting biological samples (e.g., blood, brain tissue) at various time points to measure drug concentrations. catapult.org.uk

Key pharmacokinetic parameters determined from these studies include:

Absorption: The rate and extent to which the drug enters the systemic circulation.

Distribution: The process by which the drug reversibly leaves the bloodstream and enters the interstitium (extracellular fluid) and the tissues. For CNS drugs, the volume of distribution in the brain is a critical parameter.

Metabolism: The biotransformation of the drug into other compounds (metabolites). Studies on the metabolic stability of related indole derivatives have indicated a low vulnerability to rapid first-phase oxidative metabolism. nih.gov

Excretion: The removal of the drug and its metabolites from the body.

A pharmacokinetic study on promising 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indole derivatives demonstrated that these compounds were indeed brain penetrant. nih.gov In a study of the novel cyanide antidote candidate dimethyl trisulfide, intramuscular administration in mice led to rapid absorption into the blood within 5 minutes and penetration into the brain within 10 minutes. nih.gov

The table below illustrates the type of data that would be generated in a preclinical in vivo pharmacokinetic study for a hypothetical this compound derivative.

| Parameter | Value | Unit |

| Maximum Plasma Concentration (Cmax) | 150 | ng/mL |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 | h |

| Area Under the Plasma Concentration-Time Curve (AUC) | 450 | ng*h/mL |

| Half-life (t1/2) | 2.5 | h |

| Brain-to-Plasma Ratio (Kp) | 1.2 |

Pharmacodynamic Characterization

Pharmacodynamic studies aim to understand the relationship between drug concentration at the site of action and the observed pharmacological effect. nih.gov These studies are essential for establishing a dose-response relationship and for identifying biomarkers that can be used to monitor drug activity. catapult.org.uk

For a compound like this compound, which may have applications in areas such as oncology or neurology, pharmacodynamic assessments could include:

Target Engagement: Measuring the extent to which the drug binds to its intended molecular target in the brain.

Biomarker Modulation: Assessing changes in downstream signaling pathways or physiological markers that are indicative of the drug's mechanism of action. For example, in the evaluation of temozolomide, a compound with an imidazole-like moiety, pharmacodynamic measurements included gene and protein expression of angiogenic markers. nih.gov

Behavioral Models: In the context of neurological disorders, the effect of the compound on animal behavior in specific, validated models would be assessed. transpharmation.com

The integration of pharmacokinetic and pharmacodynamic data is critical for optimizing dosing regimens and predicting clinical efficacy. nih.govcatapult.org.uk For example, a study on 2'-O-methyl-phosphorothioate RNA antisense oligonucleotides found that oligonucleotide levels and half-life varied among different muscle groups, with the heart muscle showing the lowest levels but the longest half-life. nih.gov

The following table provides a hypothetical example of a pharmacodynamic study design for a this compound derivative being investigated as an inhibitor of a specific brain enzyme.

| Dose Group | Target Occupancy (%) | Biomarker Reduction (%) |

| Vehicle | 0 | 0 |

| Low Dose | 30 | 25 |

| Mid Dose | 65 | 55 |

| High Dose | 90 | 85 |

Future Perspectives and Translational Research Opportunities for 2 2 Methyl 1h Imidazol 1 Yl 1h Indole Compounds

Innovation in Synthetic Methodologies and Scalable Production

The advancement of novel drug candidates is intrinsically linked to the development of efficient and scalable synthetic routes. For 2-(2-methyl-1H-imidazol-1-yl)-1H-indole and its analogs, future research will likely focus on moving beyond traditional multi-step batch syntheses towards more streamlined and cost-effective production methods.

Innovations such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are poised to play a significant role. mdpi.comnih.gov MAOS has been shown to dramatically reduce reaction times and improve yields for the synthesis of functionalized indole-3-carboxylate (B1236618) derivatives through palladium-catalyzed intramolecular oxidative coupling. mdpi.com Similarly, multistep continuous flow synthesis has been successfully applied to produce 2-(1H-indol-3-yl)thiazole derivatives in high yields with reaction times of less than 15 minutes, demonstrating the potential for rapid analog generation. nih.gov Applying these technologies to the synthesis of the this compound core could significantly accelerate the discovery timeline.

For clinical development and commercialization, scalable synthesis is paramount. Research into kilogram-scale production of complex heterocyclic compounds, such as TRPV1 antagonists, highlights the importance of optimizing each step, from catalyst selection in coupling reactions (e.g., Suzuki-Miyaura) to the development of efficient oxidation or cyclization conditions. mdpi.com Future efforts will need to focus on developing practical, high-yield routes that minimize the use of expensive reagents and complex purification steps, ensuring that promising lead compounds can be manufactured in the multi-kilogram quantities required for extensive preclinical and clinical trials. mdpi.comresearchgate.net The development of robust processes that allow for the late-stage functionalization of the core scaffold is also a key area of interest, as it enables the creation of diverse chemical libraries from a common intermediate. nih.gov

Deepening Structure-Activity Relationship Understanding for Lead Optimization

Lead optimization is a critical, iterative process that aims to enhance the desirable properties of a hit compound while minimizing its liabilities. ijddd.comyoutube.com For the this compound scaffold, a systematic exploration of the structure-activity relationships (SAR) is essential for developing potent and selective clinical candidates.

Future research will involve the synthesis and biological evaluation of a wide array of analogs to probe the chemical space around the core structure. Key areas of modification will likely include:

Indole (B1671886) Ring Substitution: Studies on related 1H-indole-2-carboxamides have shown that substitutions at the C5 position of the indole ring with chloro or fluoro groups can enhance potency for targets like the CB1 receptor. nih.gov Similarly, research on anti-Trypanosoma cruzi compounds found that small, electron-donating groups like methyl or cyclopropyl (B3062369) at the 5'-position of the indole were ideal for potency. nih.govacs.org

Imidazole (B134444) Ring Modification: The 2-methyl group on the imidazole is a key feature. Exploring the impact of replacing this methyl with other alkyl or aryl groups could yield valuable SAR insights.

Linker and Positional Isomerism: The connection at the N-1 position of the imidazole and the C-2 position of theindole is defining. Investigating regioisomers, for instance, by moving the imidazole substituent to other positions on the indole ring, could reveal crucial determinants for biological activity. acs.org The flexibility of the molecule can also be tuned; rigidifying the structure by introducing cyclic linkers is a known strategy to reduce entropic penalties upon binding, potentially enhancing potency. acs.org

This process is a multi-property optimization challenge, balancing improvements in potency and efficacy against physicochemical properties (solubility, permeability) and safety profiles. youtube.com

Discovery of Novel Biological Targets and Polypharmacology Approaches

The initial promise of a compound is often tied to its activity at a single biological target. However, drug molecules frequently interact with multiple targets, a phenomenon known as polypharmacology. nih.gov This can be a source of adverse effects, but it also opens opportunities for drug repurposing and the development of multi-targeted therapies for complex diseases. nih.gov

The this compound scaffold, combining two privileged heterocyclic systems, has the potential to interact with a wide range of biological targets. Indeed, indole and imidazole derivatives have been identified as inhibitors or modulators of diverse protein classes, including:

Enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, and matrix metalloproteinase-13 (MMP-13), implicated in arthritis. nih.govnih.gov

Receptors: 5-HT2C receptors and cannabinoid receptor 1 (CB1). nih.govebi.ac.uk

Kinases: Pyruvate (B1213749) kinase M2 (PKM2), an emerging anti-tumor target. nih.gov

Parasitic Targets: Trypanosoma cruzi sterol 14α-demethylase (CYP51), for Chagas disease. nih.govacs.org

Future research should embrace a polypharmacological approach. This involves systematically screening this compound and its optimized analogs against broad panels of kinases, receptors, and enzymes. Uncovering these "off-target" interactions can provide explanations for potential side effects or, more promisingly, identify new therapeutic indications for the compound series. nih.gov This strategy transforms drug discovery from a "one drug, one target" philosophy to a more holistic "one drug, multiple targets" paradigm. nih.gov

Exploration of Advanced Delivery Systems and Prodrug Strategies

Even a highly potent compound can fail if it cannot reach its target in the body in sufficient concentrations. Poor physicochemical properties, such as low solubility and permeability, are common hurdles in drug development. nih.gov Advanced drug delivery systems and prodrug strategies offer powerful tools to overcome these challenges.

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes a transformation in the body to release the active agent. nih.gov This approach can be used to improve properties like membrane permeability and aqueous solubility. nih.gov For the this compound scaffold, the indole nitrogen is an attractive site for modification. It could be functionalized with groups that are cleaved by enzymes in the plasma or target tissues, releasing the active parent compound. For example, acylation of an essential amine group can create a prodrug that is later hydrolyzed to reveal the active pharmacophore. nih.gov

Beyond prodrugs, advanced delivery systems such as nanoparticles, liposomes, and micelles could be explored. These carriers can encapsulate the drug, protecting it from premature degradation, improving its solubility, and potentially enabling targeted delivery to specific tissues, such as tumors, through phenomena like the enhanced permeability and retention (EPR) effect. Future work in this area would involve formulating the lead compounds into various delivery platforms and evaluating their pharmacokinetic profiles and efficacy in preclinical models.

Expanding Therapeutic Applications beyond Current Indications

The diverse biological activities reported for indole and imidazole-based compounds suggest that the therapeutic potential of the this compound scaffold is likely not limited to a single disease area. mdpi.comnih.govnih.gov A forward-looking research strategy would involve exploring its efficacy across a spectrum of indications.

Based on the activities of related structures, potential therapeutic avenues to explore include:

Infectious Diseases: Given the potent anti-trypanosomal activity of related indole derivatives, this scaffold is a strong candidate for development against neglected tropical diseases like Chagas disease. nih.govacs.org Furthermore, certain indolylquinazolinones have shown significant antibacterial activity against pathogens like Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. nih.gov

Oncology: Numerous targets relevant to cancer have been modulated by similar scaffolds, including IDO1, PKM2, and PI3K. nih.govnih.govnih.gov This makes oncology a primary area for investigation, where the compound could act as a direct cytotoxic agent, an immunomodulator, or an inhibitor of key signaling pathways.

Neurological Disorders: IDO1 inhibitors are being investigated for neurological diseases, and the ability to design brain-penetrant compounds from this scaffold has been demonstrated, opening possibilities for treating central nervous system disorders. nih.gov

Inflammatory Diseases: The identification of indole-based inhibitors of MMP-13 suggests a potential role in treating arthritic and other inflammatory conditions. nih.gov

A broad screening approach, combined with the polypharmacology data discussed previously, will be key to unlocking the full therapeutic potential of this chemical series and identifying novel, high-value indications.

Leveraging Artificial Intelligence and Machine Learning in Compound Development

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-make-test-analyze cycle. youtube.comvichemchemie.com

For the this compound program, AI/ML can be leveraged in several ways:

Predictive Modeling: In silico tools and quantitative structure-property relationship (QSPR) models can predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds before they are synthesized. vichemchemie.com This allows chemists to prioritize the synthesis of molecules with a higher probability of having drug-like characteristics.

Structure-Based Design: Computational docking simulations can predict how different analogs will bind to a target protein. nih.govnih.gov This helps in rationalizing observed SAR and in designing new molecules with improved binding affinity and selectivity.

Virtual Screening and Target Identification: AI algorithms can screen massive virtual libraries of compounds against the structures of known biological targets to identify potential hits. Conversely, they can predict potential biological targets for a given molecule, aiding in the discovery of novel mechanisms of action and polypharmacological profiles. nih.gov

By integrating these computational approaches early in the development process, researchers can more efficiently navigate the complex chemical space, reduce the number of compounds that need to be synthesized, and ultimately shorten the timeline and lower the cost of bringing a new drug to the clinic.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-methyl-1H-imidazol-1-yl)-1H-Indole and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between imidazole and indole precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling can introduce substituents. In one protocol, 2-chloroacetate reacts with imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates, followed by indole functionalization via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . Solvent selection (e.g., ethanol or toluene) and catalysts (e.g., TDAE) significantly influence yields, as seen in analogous syntheses of arylthioindole derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. For example, indolic protons appear as broad singlets (δ ~11 ppm in DMSO-d₆), while methyl groups on imidazole resonate at δ ~2.5 ppm .

- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for indole, C=N stretches at ~1600 cm⁻¹ for imidazole) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Begin with in vitro antimicrobial screens (e.g., MIC assays against Gram-positive/negative bacteria and fungi) using standardized protocols like CLSI guidelines. For example, derivatives of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole showed activity against S. aureus and C. albicans via membrane disruption or enzyme inhibition . Include positive controls (e.g., fluconazole for antifungal tests) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in high-temperature couplings .

- Catalyst Screening : Tetrakis(dimethylamino)ethylene (TDAE) improves electrophilic aromatic substitution yields by stabilizing intermediates .

- Temperature Control : Stepwise heating (e.g., 60°C → 110°C) balances reactivity and decomposition rates, as demonstrated in arylthioindole syntheses .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve tautomeric mixtures (e.g., indole-imidazole proton exchange) by acquiring spectra at 25°C and 90°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex derivatives, such as distinguishing methoxy (δ ~3.7 ppm) and methylene groups .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational methods predict the reactivity and binding modes of this compound in drug discovery?

- Methodological Answer :

- Docking Studies (AutoDock, Glide) : Model interactions with targets (e.g., tubulin or kinases) using crystal structures (PDB IDs). For example, arylthioindole derivatives bind tubulin’s colchicine site via π-π stacking and hydrogen bonding .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ .

Q. How do substituents on the indole and imidazole rings affect structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Enhance antimicrobial potency by increasing electrophilicity at the imidazole N-atom .

- Bulkier Groups (e.g., arylthio) : Improve tubulin inhibition by occupying hydrophobic pockets, as seen in analogues with 3,4,5-trimethoxyphenyl groups .

- Positional Isomerism : 2-Substituted imidazoles show higher activity than 4-substituted variants due to better steric alignment with targets .